molecular formula C10H16BrF2NO2 B13066118 tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B13066118
M. Wt: 300.14 g/mol
InChI Key: UXTHOEXKBYNHLE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with bromomethyl and difluoromethyl groups, and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be applied for ester hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be obtained.

    Oxidation Products: Oxidized derivatives with higher oxidation states.

    Reduction Products: Reduced derivatives with lower oxidation states.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Reagent in Chemical Reactions: Employed in various organic transformations due to its reactive functional groups.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Used in the study of enzyme mechanisms and biochemical pathways.

Industry:

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive towards nucleophiles, facilitating substitution reactions. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the carboxylic acid which can participate in further reactions.

Comparison with Similar Compounds

    tert-Butyl bromoacetate: Similar in having a tert-butyl ester and bromomethyl group but lacks the pyrrolidine ring and difluoromethyl groups.

    tert-Butyl 2-bromo-2-methylpropanoate: Similar in having a tert-butyl ester and bromomethyl group but differs in the overall structure and lack of difluoromethyl groups.

    tert-Butyl 2-(bromomethyl)propanoate: Similar in having a tert-butyl ester and bromomethyl group but lacks the pyrrolidine ring and difluoromethyl groups.

Uniqueness: The presence of both bromomethyl and difluoromethyl groups on the pyrrolidine ring makes tert-Butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate unique

Properties

IUPAC Name

tert-butyl 2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTHOEXKBYNHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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